molecular formula C4H9N5O B8407942 1-(3-Hydroxypropyl)-5-aminotetrazole

1-(3-Hydroxypropyl)-5-aminotetrazole

Cat. No. B8407942
M. Wt: 143.15 g/mol
InChI Key: JADJZXIVVHKJNX-UHFFFAOYSA-N
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Patent
US04570000

Procedure details

5-Aminotetrazole (2.1 g.) and 3-chloropropanol (2.1 ml.) were added to aqueous sodium hydroxide (1 g. in 20 ml.) and the mixture heated at 90° for 18 hours. The resulting solution was evaporated and the residue extracted with hot EtOH. The EtOH extracts were evaporated and the residue extracted with EtOAc to give a colourless oil which was a mixture of isomers. These were separated on a column of silica gel using EtOAc/MeOH/aqueous ammonia (s.g. 0.880) 6:1:1 v/v/v as eluant to give 1-(3-hydroxypropyl)-5-aminotetrazole as a white solid (0.2 g.) and 2-(3-hydroxypropyl)-5-aminotetrazole as a gum (1.0 g.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[N:4][N:3]=1.Cl[CH2:8][CH2:9][CH2:10][OH:11]>[OH-].[Na+]>[OH:11][CH2:10][CH2:9][CH2:8][N:3]1[C:2]([NH2:1])=[N:6][N:5]=[N:4]1.[OH:11][CH2:10][CH2:9][CH2:8][N:4]1[N:5]=[N:6][C:2]([NH2:1])=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=NN=NN1
Name
Quantity
2.1 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90° for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hot EtOH
CUSTOM
Type
CUSTOM
Details
The EtOH extracts were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
ADDITION
Type
ADDITION
Details
a mixture of isomers
CUSTOM
Type
CUSTOM
Details
These were separated on a column of silica gel

Outcomes

Product
Name
Type
product
Smiles
OCCCN1N=NN=C1N
Name
Type
product
Smiles
OCCCN1N=C(N=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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